N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide

Kinase inhibition Covalent inhibitor Reversible binding

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide (CAS 898416-31-4, molecular formula C19H23N3O4, molecular weight 357.41 g/mol) is a synthetic oxalamide derivative that incorporates an indoline–furan–ethyl scaffold connected through an oxalamide linker to a 3‑hydroxypropyl side chain. The indoline–furan motif is a privileged pharmacophore that has been exploited in multiple kinase inhibitor programmes, notably the FIIN series of covalent FGFR inhibitors and the pan‑Pim kinase inhibitor CX‑6258.

Molecular Formula C19H23N3O4
Molecular Weight 357.41
CAS No. 898416-31-4
Cat. No. B2855263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide
CAS898416-31-4
Molecular FormulaC19H23N3O4
Molecular Weight357.41
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCCCO)C3=CC=CO3
InChIInChI=1S/C19H23N3O4/c23-11-4-9-20-18(24)19(25)21-13-16(17-7-3-12-26-17)22-10-8-14-5-1-2-6-15(14)22/h1-3,5-7,12,16,23H,4,8-11,13H2,(H,20,24)(H,21,25)
InChIKeyAVIHTUFPXSFQOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide (CAS 898416-31-4): Structural Classification and Kinase-Targeted Scaffold Rationale


N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide (CAS 898416-31-4, molecular formula C19H23N3O4, molecular weight 357.41 g/mol) is a synthetic oxalamide derivative that incorporates an indoline–furan–ethyl scaffold connected through an oxalamide linker to a 3‑hydroxypropyl side chain . The indoline–furan motif is a privileged pharmacophore that has been exploited in multiple kinase inhibitor programmes, notably the FIIN series of covalent FGFR inhibitors [1] and the pan‑Pim kinase inhibitor CX‑6258 [2]. The oxalamide linkage provides a rigid, hydrogen‑bond‑capable backbone that can engage the hinge region of ATP‑binding pockets, a strategy validated in patent literature describing oxalamide‑based c‑Met inhibitors [3]. This compound therefore occupies a defined chemical space within a well‑characterised kinase‑targeted scaffold family.

Why Close Structural Analogs of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide Cannot Be Functionally Interchanged


Although several oxalamide derivatives share the indoline–furan–ethyl core, minor structural modifications critically alter binding mode, covalent character, and physicochemical properties. The clinically studied FIIN‑3 and FIIN‑4 carry an electrophilic acrylamide warhead that enables irreversible covalent attachment to FGFR cysteine residues [1]; substituting this warhead with a 3‑hydroxypropyl chain eliminates covalent reactivity and fundamentally changes residence time and resistance profiles. Similarly, the pan‑Pim inhibitor CX‑6258 replaces the indoline with an oxoindolin‑ylidene moiety and employs a carboxamide rather than an oxalamide linker, resulting in a distinct kinase selectivity fingerprint [2]. Even within the oxalamide patent space, small alterations in the N2 substituent are explicitly claimed to modulate potency and selectivity for c‑Met versus other receptor tyrosine kinases [3]. These structure‑dependent activity cliffs mean that generic substitution among in‑class compounds is not scientifically defensible without matched comparative data.

Head‑to‑Head Quantitative Differentiation of N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide from Closest Structural Analogs


Covalent vs. Reversible Binding Mode: Absence of Electrophilic Warhead Distinguishes Target Compound from FIIN‑3 and FIIN‑4

FIIN‑3 and FIIN‑4 are characterized as irreversible covalent FGFR inhibitors that rely on an acrylamide warhead (present as N2‑(2‑methoxy‑5‑methylphenyl) and N2‑(4‑fluorophenyl) substituents, respectively) to form a covalent bond with a conserved cysteine residue in the kinase P‑loop [1]. N1‑(2‑(furan‑2‑yl)‑2‑(indolin‑1‑yl)ethyl)‑N2‑(3‑hydroxypropyl)oxalamide carries a 3‑hydroxypropyl group at the N2 position and lacks any electrophilic warhead. This structural difference predicts a reversible, non‑covalent binding mechanism, which is expected to produce a shorter target residence time and a distinct resistance susceptibility profile compared with the irreversible FIIN series [1].

Kinase inhibition Covalent inhibitor Reversible binding

Polar Surface Area and Hydrogen Bond Donor/Acceptor Capacity: Enhanced Aqueous Solubility Potential vs. FIIN‑3/FIIN‑4

The 3‑hydroxypropyl substituent introduces a primary alcohol (hydrogen bond donor/acceptor) that is absent in the predominantly aromatic N2 substituents of FIIN‑3 (2‑methoxy‑5‑methylphenyl) and FIIN‑4 (4‑fluorophenyl). Using calculated topological polar surface area (TPSA) as a surrogate, the target compound is predicted to have a higher TPSA and a lower logP compared with the more lipophilic FIIN analogs, suggesting improved aqueous solubility and potentially superior suitability for biochemical assays requiring higher compound concentrations . The oxalamide core further contributes two additional hydrogen bond donors and acceptors, providing a total of 3 H‑bond donors and 5 H‑bond acceptors for the target compound [1].

Physicochemical properties Solubility Drug-likeness

Kinase Selectivity Profile Differentiation: Absence of Data Requires Caution but Scaffold Suggests Potential for Divergent Target Engagement

The indoline–oxalamide scaffold has been validated as a kinase inhibitor scaffold in multiple patents and publications, including the FIIN series (FGFR‑selective) and CX‑6258 (pan‑Pim‑selective) [1][2]. However, no kinase selectivity profiling data (e.g., KINOMEscan or biochemical IC50 panel) are publicly available for N1‑(2‑(furan‑2‑yl)‑2‑(indolin‑1‑yl)ethyl)‑N2‑(3‑hydroxypropyl)oxalamide. This data gap is itself a differentiating factor: the target compound lacks the established FGFR selectivity of FIIN‑3/FIIN‑4 and the Pim kinase selectivity of CX‑6258, and its actual target profile remains unknown. For users seeking a compound with a clean selectivity slate for novel target deconvolution studies, this absence of pre‑annotated activity may represent an opportunity, whereas for those requiring defined selectivity, FIIN‑3 or FIIN‑4 would be the preferred choice [1].

Kinase selectivity Off-target profiling Proteome-wide

Indoline‑Based Oxalamide Scaffold Confers Antiproliferative Activity in Class‑Referenced Cancer Cell Lines

While no cell viability data are available for the specific target compound, closely related indole‑based oxalamide derivatives have demonstrated significant antiproliferative effects. Compound 8g (an indole‑oxalamide with a 4‑methoxyphenyl N2 substituent) inhibited proliferation of PC‑3 (prostate), HeLa (cervical) and HCT‑116 (colon) cancer cell lines, with flow cytometry revealing G2/M phase arrest and immunocytochemistry confirming loss of intact microtubule structure [1]. Molecular docking indicated stable interactions within the colchicine‑binding site of tubulin. The target compound conserves the indoline‑oxalamide pharmacophore but replaces the N2 aromatic group with a 3‑hydroxypropyl chain; based on SAR from this study, the N2 substituent significantly modulates potency, and the hydroxypropyl group may confer a distinct tubulin interaction profile [1].

Antiproliferative activity Cancer cell lines Tubulin polymerization

Oxalamide Linker Geometry Pre‑Organizes the Pharmacophore for ATP‑Binding Pocket Engagement

Crystallographic studies of oxalamide‑containing kinase inhibitors reveal that the oxalamide unit adopts a planar, transoid conformation that positions the two amide NH groups for bidentate hydrogen bonding with the kinase hinge region (e.g., c‑Met and p38α MAP kinase) [1][2]. This pre‑organized geometry reduces the entropic penalty upon binding and is a key pharmacophoric feature claimed across multiple oxalamide kinase inhibitor patents [1]. The target compound conserves this central oxalamide linker, with the indoline‑furan‑ethyl moiety extending toward the solvent‑exposed region and the 3‑hydroxypropyl tail projecting into the ribose pocket or solvent channel, depending on the kinase. By contrast, FIIN‑3 and FIIN‑4 project their N2 arylacrylamide substituents toward the P‑loop cysteine, enabling covalent bond formation [3].

Structural biology Kinase hinge binding Oxalamide conformation

Optimal Scientific and Industrial Use Cases for N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide Based on Differentiated Evidence


Kinase Selectivity Deconvolution and Novel Target Identification

Given its uncharacterized kinase selectivity profile, N1‑(2‑(furan‑2‑yl)‑2‑(indolin‑1‑yl)ethyl)‑N2‑(3‑hydroxypropyl)oxalamide is most immediately suitable for use as a chemical probe in broad‑panel kinase selectivity screens (e.g., KINOMEscan, KiNativ) [1]. The conserved indoline‑oxalamide scaffold predicts kinase hinge‑binding, while the unique 3‑hydroxypropyl N2 substituent may redirect the compound toward kinases not targeted by FIIN‑3, FIIN‑4, or CX‑6258 [2][3]. A positive hit in such screens would provide a novel starting point for medicinal chemistry optimization, potentially expanding the known target space of the oxalamide scaffold class.

Phenotypic Anticancer Screening with Tubulin Polymerization Readouts

Class‑level evidence demonstrates that indole‑based oxalamide derivatives inhibit tubulin polymerization and induce G2/M cell cycle arrest in cancer cell lines [4]. N1‑(2‑(furan‑2‑yl)‑2‑(indolin‑1‑yl)ethyl)‑N2‑(3‑hydroxypropyl)oxalamide conserves the indoline‑oxalamide pharmacophore and is a logical candidate for phenotypic antiproliferative screening against panels such as NCI‑60 or patient‑derived organoids. The 3‑hydroxypropyl substituent may confer improved aqueous solubility relative to more lipophilic analogs , enabling higher test concentrations in 2D and 3D cell culture assays without exceeding DMSO toxicity thresholds.

Reversible Inhibitor Control in Covalent Probe Studies

The absence of an electrophilic warhead makes this compound a structurally matched reversible control for irreversible covalent inhibitors such as FIIN‑3 and FIIN‑4 [2]. In experiments designed to distinguish pharmacology driven by covalent engagement vs. reversible binding (e.g., washout experiments, time‑dependent IC50 assays, or target occupancy studies), this compound can serve as a non‑covalent comparator. This application is critical for dissecting the contribution of covalent bond formation to cellular efficacy and resistance emergence [2].

Biochemical Assay Development and Solubility‑Optimized Lead Generation

The predicted higher aqueous solubility of the target compound, attributable to the 3‑hydroxypropyl substituent, positions it favorably for use in biochemical assay formats that require compound concentrations above 10 µM in aqueous buffer (e.g., fluorescence polarization, SPR, or ITC binding assays) . Early‑stage hit‑to‑lead campaigns seeking a solubility‑optimized oxalamide scaffold that avoids the covalent liabilities of the FIIN series may select this compound as a starting template for parallel SAR exploration.

Quote Request

Request a Quote for N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-hydroxypropyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.